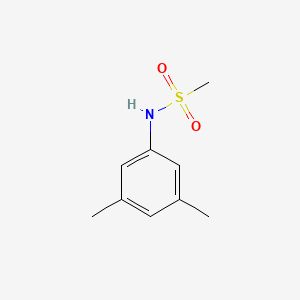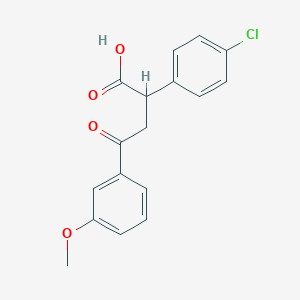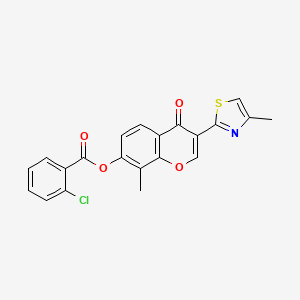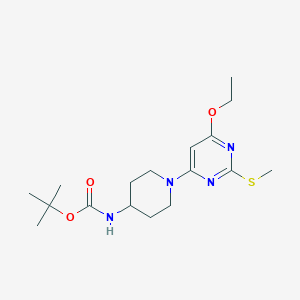![molecular formula C13H18FN B2868286 1-[(3-Fluorophenyl)methyl]azepane CAS No. 414886-24-1](/img/structure/B2868286.png)
1-[(3-Fluorophenyl)methyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-Fluorophenyl)methyl]azepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. It is a psychoactive drug that has been the subject of scientific research due to its potential therapeutic effects on various neurological disorders.
Mécanisme D'action
The exact mechanism of action of 1-[(3-Fluorophenyl)methyl]azepane is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to modulate the activity of dopamine and glutamate receptors, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which are neurotransmitters that play a role in regulating mood and behavior. Additionally, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. These biochemical and physiological effects are thought to contribute to its therapeutic effects on various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[(3-Fluorophenyl)methyl]azepane in lab experiments is its high potency and selectivity for serotonin and dopamine receptors, which allows for precise modulation of these neurotransmitter systems. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other psychoactive drugs. However, one limitation of using this compound in lab experiments is its limited availability and high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for research on 1-[(3-Fluorophenyl)methyl]azepane. One area of interest is its potential use in treating other neurological disorders such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify potential side effects and interactions with other drugs. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
In conclusion, this compound is a psychoactive drug that has shown promise in treating various neurological disorders. Its high potency and selectivity for serotonin and dopamine receptors make it a valuable tool for studying the role of these neurotransmitter systems in behavior and mood regulation. However, further research is needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 1-[(3-Fluorophenyl)methyl]azepane involves the reaction of 3-fluorobenzyl chloride with 1-azepanamine in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by column chromatography.
Applications De Recherche Scientifique
1-[(3-Fluorophenyl)methyl]azepane has been studied for its potential therapeutic effects on various neurological disorders such as anxiety, depression, and schizophrenia. It has been shown to have anxiolytic and antidepressant properties in animal models, and it has also been found to reduce the symptoms of schizophrenia in human clinical trials. Additionally, this compound has been studied for its potential use in treating drug addiction, as it has been shown to reduce the rewarding effects of drugs such as cocaine and amphetamine.
Propriétés
IUPAC Name |
1-[(3-fluorophenyl)methyl]azepane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-13-7-5-6-12(10-13)11-15-8-3-1-2-4-9-15/h5-7,10H,1-4,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBGRAHEAXLERJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2868204.png)
![3-[(1-Quinoxalin-2-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2868205.png)
![6-((3,4-dichlorobenzyl)thio)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2868206.png)


![5-[4-(3-Methoxypropoxy)piperidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2868209.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)



![tert-butyl N-{3-[2-(2-hydroxyethoxy)ethoxy]propyl}carbamate](/img/structure/B2868218.png)

